molecular formula C8H9N3 B13443552 (R)-2-(1-Aminoethyl)isonicotinonitrile

(R)-2-(1-Aminoethyl)isonicotinonitrile

Cat. No.: B13443552
M. Wt: 147.18 g/mol
InChI Key: XMFZFNMSHBTSHV-ZCFIWIBFSA-N
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Description

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyridine ring substituted with an aminoethyl group at the 2-position and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines using mesoporous catalysts . This approach is advantageous due to its high product yields and the reusability of the catalysts without losing their catalytic activity .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high purity and yield. The use of environmentally friendly catalysts and green chemistry principles is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include substituted pyridines, primary amines, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile include other nitrogen-containing heterocycles such as pyrimidines and pyrazoles .

Uniqueness

What sets 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-4-7(5-9)2-3-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1

InChI Key

XMFZFNMSHBTSHV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C#N)N

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)N

Origin of Product

United States

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